Acryloyl chloride

Catalog No.
S584353
CAS No.
814-68-6
M.F
C3H3ClO
M. Wt
90.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acryloyl chloride

CAS Number

814-68-6

Product Name

Acryloyl chloride

IUPAC Name

prop-2-enoyl chloride

Molecular Formula

C3H3ClO

Molecular Weight

90.51 g/mol

InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2

InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N

SMILES

C=CC(=O)Cl

solubility

Soluble in chlorinated solvents
Very soluble in chloroform

Synonyms

2-Propenoyl Chloride; Acrylic Acid Chloride; Acrylyl Chloride; NSC 93770; Propenoyl Chloride

Canonical SMILES

C=CC(=O)Cl

The exact mass of the compound Acryloyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in chlorinated solventsvery soluble in chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93770. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Acryloyl chloride is a highly reactive, α,β-unsaturated acyl chloride utilized as a primary reagent for the rapid introduction of polymerizable acrylate groups into alcohols, amines, and complex macromers. Featuring a boiling point of 72–76 °C and a highly electrophilic carbonyl carbon, it enables direct esterification and amidation at low temperatures (0–30 °C) without the need for coupling agents or harsh dehydration protocols[1]. Its dual functionality—an acyl chloride for rapid nucleophilic substitution and a terminal vinyl group for downstream free-radical or Michael-addition polymerizations—makes it a critical precursor in the synthesis of PEG-acrylates, sequence-controlled RAFT copolymers, and UV-curable functional materials [2].

Substituting acryloyl chloride with generic acrylic acid or methacrylic acid fundamentally alters processability; carboxylic acids require either high-temperature azeotropic distillation (>80 °C) or expensive coupling agents (e.g., EDC/NHS) to drive esterification, which often degrades sensitive substrates like poly(ethylene glycol) (PEG) and reduces final macromer purity [1]. Attempting to substitute with acrylic anhydride necessitates elevated reaction temperatures (e.g., 110 °C) that significantly increase the risk of premature auto-polymerization of the resulting monomers [2]. Furthermore, substituting with the closest acyl chloride analog, methacryloyl chloride, introduces an α-methyl group that increases steric hindrance around the reactive center, substantially decreasing amidation rates for bulky secondary amines and altering the downstream polymer's glass transition temperature and hydrophobicity [3].

Superior Esterification Yields in PEG-Acrylate Synthesis vs. Acrylic Acid

In the synthesis of poly(ethylene glycol) diacrylate (PEGDA) for biomedical hydrogels, acryloyl chloride provides direct, high-efficiency acryloylation. Reactions utilizing acryloyl chloride with triethylamine at 0–30 °C routinely achieve >80–90% end-group functionalization yields within hours [1]. In contrast, utilizing acrylic acid requires solid super-acid catalysts at 120 °C or complex coupling agents, which can lead to incomplete functionalization and lower purity of the final polymerizable macromer [2].

Evidence DimensionEsterification yield and reaction temperature for PEG acryloylation
Target Compound Data>80–90% yield at 0–30 °C (no coupling agents required)
Comparator Or BaselineAcrylic acid (requires 80–120 °C or coupling agents, often yielding lower purity)
Quantified DifferenceElimination of high-heat requirements while maintaining >80% functionalization efficiency
ConditionsPEG-diol reacted with acylating agent in anhydrous solvent (e.g., DCM or toluene)

Procurement of acryloyl chloride allows hydrogel manufacturers to achieve high-purity PEG-acrylates without subjecting sensitive PEG chains to degrading thermal conditions.

Reduced Steric Hindrance and Enhanced Reactivity vs. Methacryloyl Chloride

The structural absence of the α-methyl group in acryloyl chloride significantly reduces steric bulk compared to methacryloyl chloride. This lack of steric hindrance translates to higher reactivity toward bulky nucleophiles and faster amidation kinetics[1]. Additionally, acryloyl chloride's lower boiling point (75 °C) compared to methacryloyl chloride (95 °C) facilitates easier removal of unreacted monomer and volatile byproducts under reduced pressure, streamlining downstream purification workflows [2].

Evidence DimensionSteric profile and reagent volatility
Target Compound DataUnhindered α-carbon; Boiling point of 75 °C
Comparator Or BaselineMethacryloyl chloride (Sterically hindered α-methyl group; Boiling point of 95 °C)
Quantified Difference20 °C reduction in boiling point and elimination of α-methyl steric bulk
ConditionsStandard laboratory purification and nucleophilic acyl substitution reactions

Buyers synthesizing sterically hindered APIs or functional monomers should select acryloyl chloride to maximize reaction conversion and simplify solvent and reagent stripping.

Stronger Alternating Character in RAFT Copolymerization

When designing reactive polymer scaffolds via Reversible Addition-Fragmentation chain Transfer (RAFT) copolymerization, the choice of acyl chloride dictates the sequence distribution. Copolymerization of acryloyl chloride with styrene yields a reactivity ratio of r_AC = 0.03 and r_S = 0.10, indicating a highly alternating copolymer sequence [1]. In contrast, methacryloyl chloride exhibits higher reactivity ratios (r_MAC = 0.075, r_S = 0.13), resulting in a less strictly alternating structure [1].

Evidence DimensionMonomer reactivity ratios (r1, r2) with styrene
Target Compound Datar_AC = 0.03 (with r_S = 0.10)
Comparator Or BaselineMethacryloyl chloride (r_MAC = 0.075, r_S = 0.13)
Quantified Difference60% lower reactivity ratio for the acyl chloride monomer, driving stronger alternating sequence control
ConditionsRAFT copolymerization in 1,4-dioxane at 60 °C

For researchers engineering precise post-polymerization modification scaffolds, acryloyl chloride provides superior sequence control and a more uniform distribution of reactive sites.

Synthesis of Photopolymerizable PEG-Acrylate Hydrogels

Acryloyl chloride serves as the primary precursor for end-capping PEG-diols or PEG-amines to create high-purity PEG-diacrylate (PEGDA) macromers, which are utilized in UV-curable tissue engineering scaffolds and drug delivery depots [1].

Post-Polymerization Modification Scaffolds

Utilized in RAFT or free-radical polymerizations to create poly(acryloyl chloride) backbones. These reactive polymers can be subsequently functionalized with a diverse library of amines or alcohols to generate custom polyacrylamides or polyacrylates without re-optimizing the polymerization step [2].

Prodrug and API Functionalization

Applied in the mild, room-temperature acryloylation of sensitive active pharmaceutical ingredients (APIs). The lack of steric hindrance ensures high conversion rates when attaching polymerizable tethers to sterically demanding drug molecules [3].

Surface Grafting and Biomaterial Modification

Employed to covalently attach reactive acrylate groups onto hydroxyl-rich surfaces (such as cellulose, polyvinyl alcohol, or functionalized silica), enabling downstream crosslinking or the grafting of functional polymer brushes [4].

Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75°C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998)

Color/Form

Liquid
Light yellow liquid

XLogP3

1.4

Boiling Point

167 °F at 760 mm Hg (EPA, 1998)
75.5 °C

Flash Point

14 °C (57 °F) - closed cup

Vapor Density

3.63 (Air = 1)

Density

1.1136 at 68 °F (EPA, 1998)
1.1136 g/cu cm at 20 °C

LogP

log Kow = 0.17 (est)

UNII

8K23O56TG5

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Acrylyl chloride is a liquid. It rapidly breaks down in water. USE: Acrylyl chloride is used as a chemical intermediate. EXPOSURE: Workers who produce or use acrylyl chloride may breathe in mists or have direct skin contact. Because it rapidly breaks down, the general population is not expected to be exposed. If acrylyl chloride is released to the environment, it will react rapidly with water. Because of this rapid reaction, volatilization from moist soil and water, adsorption, biodegradation, and accumulation in fish are not expected. It will be broken down in air by reaction with hydroxyl radicals and ozone. It may be broken down in the air by sunlight. RISK: Data on the potential for acrylyl chloride to produce toxic effects in humans are extremely limited. One student died after accidental exposure to very high air levels of acrylyl chloride in a laboratory accident. Two other students survived the same exposure. After exposure, symptoms were "mild". Eye irritation, difficulty breathing, incoordination, decreased activity, and lung damage were observed in laboratory animals that breathed low-to-moderate air levels of acrylyl chloride. Data on the potential for acrylyl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for acrylyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

115 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

814-68-6

Wikipedia

Acryloyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Acryloyl chloride is made by reaction of acrylic acid with phosphorous oxychloride, or benzoyl or thionyl chloride.

General Manufacturing Information

2-Propenoyl chloride: ACTIVE
... Reactions of the heptafluoroisopropyoxy anion prepared from hexafluoroacetone and potassium fluoride with acrylyl chloride and glycidyl bromide have led to the preparation of polymerizable acrylates and epoxides.
Vinyl isocyanate... is prepared by heating acryloyl chloride with sodium azide
Acrylic acid ... can be easily converted to ... acryloyl chloride, by reaction with phosphorous oxychloride, or benzoyl or thionyl chloride.
... Fluorocarbons have a much broader resistance to physical and chemical attack than acrylic polymers, but lack the advantages of acrylic polymers. It is an objective of the present invention to substantially increase the fluorocarbon content in acrylic resins, without interfering with the acrylate properties. Another object of this invention is to vary the fluorine content of fluroacrylic resins over wide ranges through the placement of perfluoroalkyl pendant groups of different lengths. These and other objects are achieved by reacting a fluoroaromatic diol and acryloyl chloride in a highly fluorinated solvent with an acid acceptor to form a fluorinated diacrylate ester monomer and purifying the monomer by forming a solution, adding decolorizing carbon to the solution and percolating the solution through activated alumina.
For more General Manufacturing Information (Complete) data for Acrylyl chloride (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C. Light sensitive. Reacts violently with water.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): Phenothiazine (400 ppm)

Dates

Last modified: 08-15-2023
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem
Abbasov et al. Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, doi: 10.1038/s41557-019-0230-0, published online 22 March 2019

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